

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromooxindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromooxindole**

Cat. No.: **B126910**

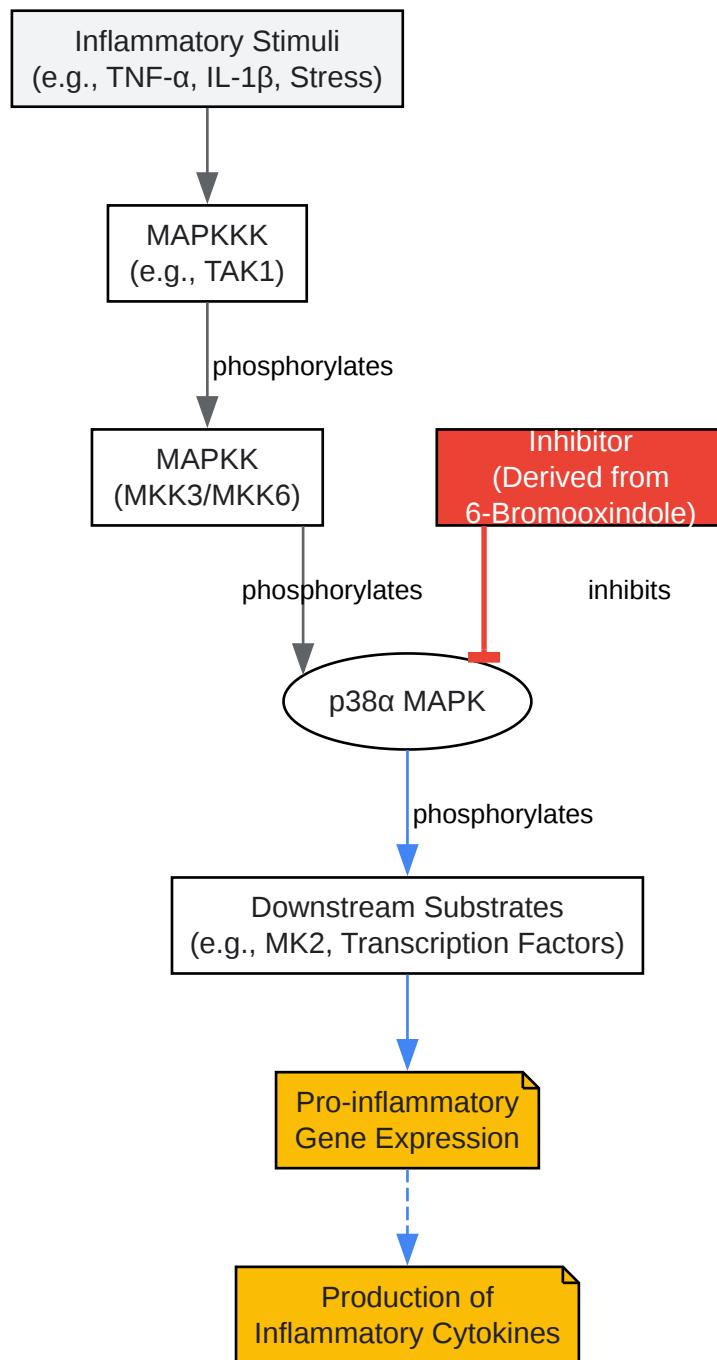
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-Bromooxindole** (also known as 6-Bromo-2-oxindole). The information herein is intended to support research, drug discovery, and development activities by providing key data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

6-Bromooxindole is a halogenated derivative of oxindole. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly for the development of bioactive molecules.^{[1][2]} It is a secondary metabolite isolated from marine organisms and has been utilized in the synthesis of p38 α inhibitors, which possess anti-inflammatory properties.^[1]


The quantitative physicochemical properties of **6-Bromooxindole** are summarized in the table below for quick reference and comparison.

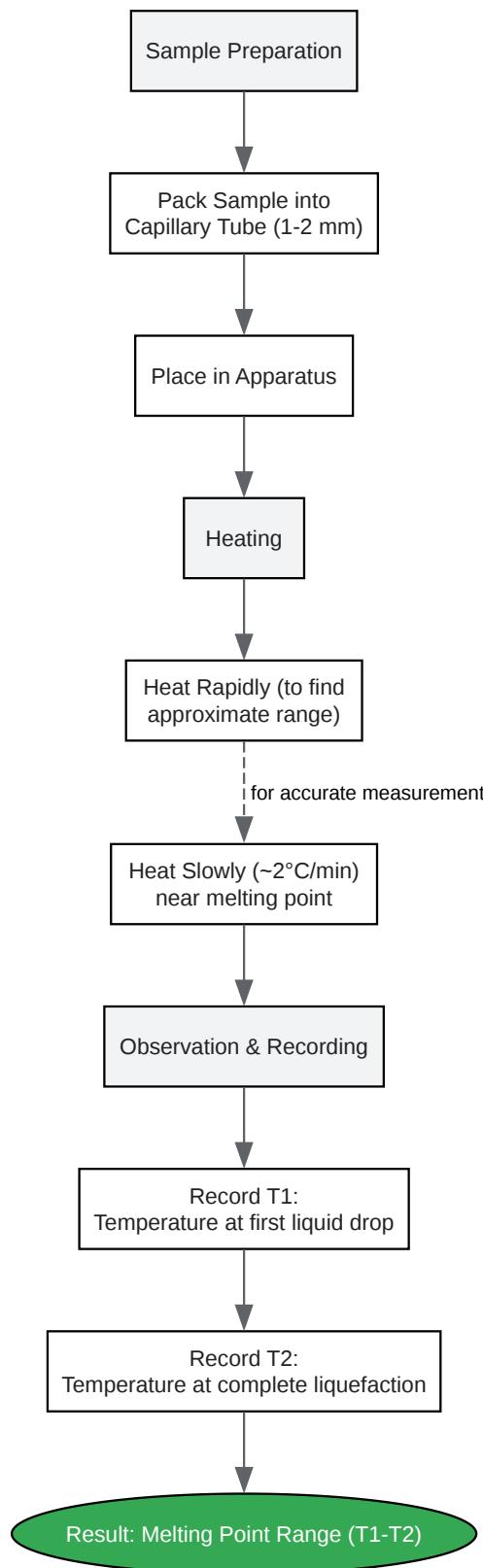
Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BrNO	[2][3][4]
Molecular Weight	212.04 g/mol	[3][4]
CAS Number	99365-40-9	[2][3][4]
Appearance	White to off-white powder/solid	[5]
Melting Point	217-221 °C	[4]
Solubility	DMSO: 100 mg/mL (471.61 mM)	[1]
pKa (Predicted)	~16.07 ± 0.30	[6][7]
logP (Calculated)	~2.93 - 3.3	[8][9]

*Note: Predicted and calculated values are for the related compound 6-Bromoindole, as specific experimental data for **6-Bromooxindole** is not readily available. These values serve as estimations.

Biological Context: Role in p38 MAPK Signaling

6-Bromooxindole serves as a key synthetic precursor for developing inhibitors of p38 mitogen-activated protein kinase (MAPK), specifically the p38 α isoform.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli such as cytokines (e.g., TNF- α , IL-1 β) and cellular stress.[10][11] Its activation leads to the production of pro-inflammatory mediators, making it a significant target for anti-inflammatory drug development. [12][13] An inhibitor derived from **6-Bromooxindole** would block the kinase activity of p38 α , thereby preventing the downstream signaling that leads to inflammation.

[Click to download full resolution via product page](#)


p38 MAPK inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **6-Bromooxindole** are provided below. These protocols are standard methods for solid organic

compounds.

This protocol outlines the determination of the melting point range using a standard melting point apparatus.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.

Methodology:

- Sample Preparation: Ensure the **6-Bromooxindole** sample is finely powdered and completely dry.
- Capillary Loading: Pack the powdered sample into a sealed-end capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Heating:
 - For an unknown compound, perform a rapid heating to determine an approximate melting range.
 - For an accurate measurement, begin heating a new sample and slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.
- Data Recording:
 - Record the temperature (T1) at which the first drop of liquid appears.
 - Record the temperature (T2) at which the entire sample has completely melted.
- Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

This protocol provides a qualitative method to assess the solubility of **6-Bromooxindole** in various solvents.

Methodology:

- Preparation: Add approximately 20-30 mg of **6-Bromooxindole** to a small test tube.
- Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane) to the test tube.

- Mixing: Vigorously shake or vortex the test tube for 60 seconds to ensure thorough mixing.
- Observation: Visually inspect the mixture.
 - Soluble: The solid completely dissolves, forming a clear, homogenous solution.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.
- Reporting: Record the results for each solvent tested. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

This method determines the acid dissociation constant by monitoring pH changes during titration.

Methodology:

- Solution Preparation: Accurately weigh and dissolve a sample of **6-Bromoindole** in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low). A typical concentration is around 10^{-3} to 10^{-4} M.
- Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the electrode into the sample solution and monitor the initial pH.
- Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic proton) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

This protocol determines the n-octanol/water partition coefficient (P), a measure of lipophilicity.

Methodology:

- Phase Preparation: Prepare a mixture of n-octanol and water (buffered to a relevant pH, e.g., 7.4) and allow them to mutually saturate by shaking them together overnight, then separating the layers.
- Sample Addition: Dissolve a known amount of **6-Bromooxindole** in one of the phases (typically the one in which it is more soluble).
- Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel or vial. Shake vigorously for several minutes to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.
- Concentration Measurement: Carefully separate the two phases. Determine the concentration of **6-Bromooxindole** in each phase using a suitable analytical technique (e.g., HPLC-UV).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Bromooxindole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 99365-40-9|6-Bromoindolin-2-one|BLD Pharm [bldpharm.com]

- 4. 6-Bromo-2-oxindole 97 99365-40-9 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 6-Bromooxindole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126910#physicochemical-properties-of-6-bromooxindole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com